3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
“3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It’s a significant intermediate of 1H-indazole derivatives . The compound is usually in the form of a solid .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . It’s also related to other compounds such as “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate” which has a similar structure .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The empirical formula is C16H28BNO4 and the molecular weight is 309.21 .Chemical Reactions Analysis
The compound is related to the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound is usually in the form of a solid . It has a molecular weight of 309.21 . The compound’s refractive index is 1.396 (lit.) and its density is 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
3-Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been synthesized through substitution reactions and characterized using spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) calculations have been employed to confirm its structure, revealing a stable conformer and insights into its physicochemical properties through molecular electrostatic potential and frontier molecular orbital analyses (Ye et al., 2021).
Catalytic Applications
The compound has demonstrated catalytic promiscuity in reactions such as the aerobic oxidation of catechols, showcasing an unconventional ligand-centered radical pathway rather than the traditional metal-centered redox participation. This finding opens new avenues for understanding the mechanistic aspects of copper(II)-based catalysis in environmental and synthetic chemistry applications (Dasgupta et al., 2020).
Environmental and Polymer Applications
In the context of environmental science and polymer stabilization, the oxidation product of a related compound, 2,6-Di-(tert-butyl)-4-methylphenol, has been identified in aged polyethylene films, highlighting the role of such compounds in the discoloration and degradation of plastics. This underscores the importance of understanding the stability and reactivity of tert-butyl-phenol derivatives in various industrial applications (Daun et al., 1974).
Mechanism of Action
Target of Action
It’s known that this compound is a significant intermediate of 1h-indazole derivatives , which have been reported to have various biological activities .
Mode of Action
It’s known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Indazole derivatives, for which this compound is an intermediate, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
As an intermediate of 1h-indazole derivatives, it could potentially contribute to the diverse biological activities of these derivatives .
Properties
IUPAC Name |
3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHYUVPQMJXABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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